molecular formula C10H16O2 B082753 (1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one CAS No. 14087-70-8

(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one

Cat. No. B082753
CAS RN: 14087-70-8
M. Wt: 168.23 g/mol
InChI Key: XAKBEOUVVTWXNF-BQBZGAKWSA-N
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Description

This compound is a bicyclic molecule, studied for its structural and chemical properties. While detailed introductory information specific to this compound was not found, related compounds have been analyzed for their molecular structures and reactivity.

Synthesis Analysis

  • The synthesis of similar compounds involves processes that yield rigid bicyclic molecules with various substituents. One method reported the synthesis of a compound with a tetradecoxymethyl side chain, demonstrating a fully extended chain in the crystal structure (Kelly et al., 2012).

Scientific Research Applications

1. Crystal Structure and Molecular Geometry

The title compound exhibits a normal geometry in its oxabicyclo[2.2.1]heptane unit. This geometry plays a significant role in the compound's crystal structure, where molecules are linked by hydrogen bonds, forming two-dimensional networks (Kelly et al., 2012).

2. Building Block for Terpenoids

This compound serves as a versatile chiral building block for terpenoids. Its application includes total synthesis of various organic compounds such as eudesmanes, agarofurans, and norcarotenoids (Yu, 2005).

3. Photoelectron Spectroscopy Analysis

The compound plays a role in the study of interactions between oxygen lone-pair orbitals of ether and α,β-unsaturated ketone functions. Such studies are crucial for understanding molecular interactions and bond formations (Röser et al., 1990).

4. Synthesis of C-alpha-galactosides

The compound is used in photoinduced electron transfer methods for generating derivatives, which are then applied in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses (Cossy et al., 1995).

5. One-Pot Synthesis

It is involved in a simple and convenient one-pot synthesis process. This includes steps like thermodynamic methylation and epoxidation, useful in organic synthesis research (Selezneva et al., 2011).

6. Tandem Diels-Alder Additions

This compound undergoes successive Diels–Alder additions, enabling the preparation of a variety of polycyclic systems, including anthracyclinones. This is significant in the field of organic chemistry and drug synthesis (Vogel, 2007).

7. Gas Hydrate Promotion

The compound is investigated as a novel promoter for gas hydrates. Its role in improving the thermodynamic stability of hydrate systems is significant in both engineering and scientific research (Seol et al., 2020).

properties

IUPAC Name

(1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKBEOUVVTWXNF-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(C2(C)C)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]2[C@H](C2(C)C)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930929
Record name 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one

CAS RN

74411-65-7, 14087-70-8
Record name Chrysantellin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074411657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50930929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one
Reactant of Route 2
(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one
Reactant of Route 3
(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one
Reactant of Route 4
(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one
Reactant of Route 5
(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one
Reactant of Route 6
(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one

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